3-Chloro-n-(4-methoxyphenyl)propanamide - 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Catalog Number: EVT-302929
CAS Number: 19313-87-2
Molecular Formula: C10H12ClNO2
Molecular Weight: 213.66 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound "3-Chloro-n-(4-methoxyphenyl)propanamide" is a derivative of propanamide with potential applications in the medical and pharmaceutical fields. The interest in this compound and its derivatives stems from their structural similarity to known therapeutic agents and their potential biological activities. The synthesis and exploration of such compounds are crucial for the development of new drugs with improved efficacy and safety profiles.


Molecular Structure Analysis

The molecular structure of 3-Chloro-N-(4-methoxyphenyl)propanamide has been investigated using X-ray crystallography. [] Key structural features include:

  • C(=O)-N(H)-Car-Car torsion angle: -33.70 (18)°. This value indicates that the molecule does not exhibit resonance spanning the amide and aromatic systems. []
  • Absence of Resonance: The specific torsion angle observed suggests a lack of resonance stabilization across the amide and aromatic rings. []
Applications
  • Building block for more complex molecules: Its halogenated and amide functionalities could be utilized in further synthetic transformations to access diverse chemical structures. []
  • Model compound for studying intermolecular interactions: The crystal structure analysis revealed the presence of N-H⋯O hydrogen bonds and C-H⋯O contacts, highlighting its potential as a model for studying these interactions in crystal engineering and materials science. []

3-Chloro-N-(4-sulfamoylphenyl)propanamide

Compound Description: 3-Chloro-N-(4-sulfamoylphenyl)propanamide is a halogenated secondary amide derivative. In this molecule, the dihedral angle formed between the benzene ring and the amido (–NHCO–) plane is 15.0 (2)°. Crystal structure analysis reveals the formation of an S(6) ring motif facilitated by an intramolecular C—H⋯O hydrogen bond. Intermolecular N—H⋯O hydrogen bonds involving the amino (NH2) group connect molecules, creating a double-layer structure parallel to the bc plane. These layers are further linked by an amido N—H⋯O hydrogen bond, with weak π–π interactions observed between them. []

Relevance: This compound shares the core structure of a 3-chloropropanamide moiety with 3-Chloro-N-(4-methoxyphenyl)propanamide. The primary structural difference lies in the substituent on the benzene ring, with a sulfamoyl group replacing the methoxy group of the target compound. []

3-Chloro-N-{[7-methoxy-2-(4-methoxyphenyl)-1-benzofuran-5-yl]methyl}aniline

Compound Description: This compound was synthesized from vanillin through a multi-step process involving reductive amination and was investigated for its anti-tuberculosis activity. Molecular docking studies indicated a strong interaction with specific tuberculosis proteins (PDB codes: 4ASE and 1RJB). Structure-activity relationship (SAR) analysis revealed that this compound shares 56.9% surface property similarity with ciprofloxacin, a known anti-tuberculosis drug. []

Relevance: While structurally distinct from 3-Chloro-N-(4-methoxyphenyl)propanamide, this compound also features a 3-chloroaniline moiety. The inclusion of this compound highlights research focusing on the potential biological activity of molecules containing the 3-chloroaniline substructure. []

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: Identified through a high-throughput screening assay for caspase-3 activators, 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (also known as EP128265 or MPI-0441138) demonstrates potent apoptosis-inducing activity (EC50 = 2 nM) and inhibits cell proliferation (GI50 = 2 nM) in T47D cells. This compound effectively inhibits tubulin polymerization and shows efficacy in cells overexpressing the drug efflux transporter Pgp-1. Notably, it exhibits significant in vivo antitumor activity in mouse models of human breast (MX-1) and prostate (PC-3) cancers. []

N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine (EP128495, MPC-6827)

Compound Description: This molecule, also known as EP128495 or MPC-6827, emerged from structure-activity relationship (SAR) investigations aimed at optimizing the apoptosis-inducing properties of 4-anilinoquinazolines, specifically seeking to develop potential anticancer agents. Replacing the 2-Cl group in the lead compound 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine with a methyl group led to the identification of N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine. This modification resulted in a potent apoptosis inducer with an EC50 of 2 nM and excellent blood-brain barrier penetration. Notably, the compound exhibited substantial efficacy in human MX-1 breast cancer and other mouse xenograft cancer models. []

Relevance: Structurally similar to 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, this compound also features a 4-methoxyphenyl group, highlighting the importance of this structural motif in its biological activity. Compared to 3-Chloro-N-(4-methoxyphenyl)propanamide, both compounds share the 4-methoxyphenyl group, indicating the exploration of common chemical features in drug development. []

1-Allyl-4-hydroxy-2,2-dioxo-N-(4-methoxyphenyl)-1H-2λ6,1-benzothiazine-3-carboxamide

Compound Description: This compound, a structural analog of piroxicam, exists in two polymorphic forms with distinct crystal structures and biological activities. The monoclinic polymorph, crystallized from ethyl acetate, displays high antidiuretic and analgesic activities. Conversely, the triclinic polymorph, crystallized from N,N-dimethylformamide, exhibits minimal biological activity. Grinding the monoclinic form induces a transition to the inactive triclinic form, highlighting the impact of solid-state properties on biological activity. []

Relevance: This compound, like 3-Chloro-N-(4-methoxyphenyl)propanamide, contains a 4-methoxyphenyl group linked to an amide nitrogen. This structural similarity, despite different core scaffolds, emphasizes the significance of exploring similar chemical moieties for potential pharmaceutical applications. []

N-[4-methoxyphenyl]retinamide (MPR)

Compound Description: MPR, a key metabolite of the synthetic retinoid fenretinide, exhibits selective inhibitory activity against β-carotene oxygenase 1 (BCO1). []

Relevance: Sharing the 4-methoxyphenyl motif with 3-Chloro-N-(4-methoxyphenyl)propanamide, MPR underscores the recurrence of this specific structural element in diverse chemical contexts. This reiterates the relevance of the 4-methoxyphenyl group in medicinal chemistry and drug design. []

4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)

Compound Description: 3-keto-HPR, another significant metabolite of fenretinide, displays potent inhibitory effects on three key enzymes: β-carotene oxygenase 1 (BCO1), stearoyl-CoA desaturase 1 (SCD1), and dihydroceramide Δ4-desaturase 1 (DES1). This broad inhibitory profile suggests a potential role for 3-keto-HPR in mediating the pleiotropic therapeutic benefits associated with fenretinide. []

Relevance: While not directly analogous to 3-Chloro-N-(4-methoxyphenyl)propanamide, 3-keto-HPR shares a structural similarity due to the presence of a para-substituted phenyl ring attached to an amide nitrogen. The hydroxyl group in 3-keto-HPR and the methoxy group in the target compound, both electron-donating groups, indicate a possible avenue for exploring structure-activity relationships. []

(E)-ethyl 3-(4-methoxyphenyl)acrylate

Compound Description: Isolated from Kaempferia galanga extract, (E)-ethyl 3-(4-methoxyphenyl)acrylate demonstrates corrosion inhibition properties on iron in 1 M HCl solution. Experimental analysis, including weight loss and electrochemical impedance spectroscopy, suggests a physisorption mechanism for its protective effect. The maximum inhibition efficiency observed was 76.22%. Theoretical calculations using density functional theory (DFT) were employed to investigate the influence of electron-donating and electron-withdrawing groups on the compound's corrosion inhibition efficacy. These calculations involved analyzing quantum chemical parameters such as frontier orbital energies (EHOMO, ELUMO), ionization potential (I), electron affinity (A), absolute electronegativity (χ), fraction of electrons transferred (ΔN), corrosion inhibition efficiency (IE%), and binding energy (ΔE). []

Relevance: Both (E)-ethyl 3-(4-methoxyphenyl)acrylate and 3-Chloro-N-(4-methoxyphenyl)propanamide share the 4-methoxyphenyl structural element. This shared feature emphasizes the versatility of this chemical group in diverse applications, ranging from corrosion inhibition to potential pharmaceutical applications. []

Mechanism of Action

The exact mechanism of action for "3-Chloro-n-(4-methoxyphenyl)propanamide" is not explicitly detailed in the provided papers. However, the related compounds synthesized in the studies have shown significant biological activities that could shed light on the potential mechanisms. For instance, the antibacterial and ant

Properties

CAS Number

19313-87-2

Product Name

3-Chloro-n-(4-methoxyphenyl)propanamide

IUPAC Name

3-chloro-N-(4-methoxyphenyl)propanamide

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

InChI

InChI=1S/C10H12ClNO2/c1-14-9-4-2-8(3-5-9)12-10(13)6-7-11/h2-5H,6-7H2,1H3,(H,12,13)

InChI Key

ZVNNQFDBJXKWOE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)CCCl

Synonyms

3-Chloro-p-propionanisidide;

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.